molecular formula C17H24N4O B12623005 1,5-Bis(4-aminoanilino)pentan-2-ol CAS No. 917950-97-1

1,5-Bis(4-aminoanilino)pentan-2-ol

Katalognummer: B12623005
CAS-Nummer: 917950-97-1
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: NCVZGOJABLAREC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Bis(4-aminoanilino)pentan-2-ol is an organic compound with the molecular formula C17H24N2O It is characterized by the presence of two aminoaniline groups attached to a pentan-2-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-aminoanilino)pentan-2-ol typically involves the reaction of 4-nitroaniline with 1,5-dibromopentane, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis(4-aminoanilino)pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 1,5-Bis(4-nitroanilino)pentan-2-ol.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various acylated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

1,5-Bis(4-aminoanilino)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,5-Bis(4-aminoanilino)pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Bis(4-nitroanilino)pentan-2-ol: Similar structure but with nitro groups instead of amino groups.

    1,5-Bis(4-acetamidoanilino)pentan-2-ol: Contains acetamido groups instead of amino groups.

Uniqueness

1,5-Bis(4-aminoanilino)pentan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

917950-97-1

Molekularformel

C17H24N4O

Molekulargewicht

300.4 g/mol

IUPAC-Name

1,5-bis(4-aminoanilino)pentan-2-ol

InChI

InChI=1S/C17H24N4O/c18-13-3-7-15(8-4-13)20-11-1-2-17(22)12-21-16-9-5-14(19)6-10-16/h3-10,17,20-22H,1-2,11-12,18-19H2

InChI-Schlüssel

NCVZGOJABLAREC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)NCCCC(CNC2=CC=C(C=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.